5-chloro-2-[(2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole
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Overview
Description
5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-1,3-benzodiazole with 2,3,5,6-tetramethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the benzodiazole ring.
Scientific Research Applications
5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,2,3-triazole
- 5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-indole
Uniqueness
What sets 5-chloro-2-{[(2,3,5,6-tetramethylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole apart from similar compounds is its unique benzodiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19ClN2S |
---|---|
Molecular Weight |
330.9 g/mol |
IUPAC Name |
6-chloro-2-[(2,3,5,6-tetramethylphenyl)methylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN2S/c1-10-7-11(2)13(4)15(12(10)3)9-22-18-20-16-6-5-14(19)8-17(16)21-18/h5-8H,9H2,1-4H3,(H,20,21) |
InChI Key |
SCURPUMXARGCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CSC2=NC3=C(N2)C=C(C=C3)Cl)C)C |
Origin of Product |
United States |
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